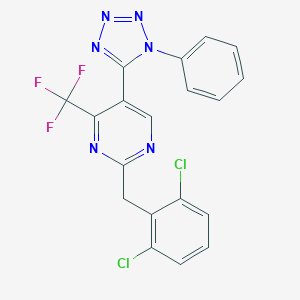

![molecular formula C16H14N2OS B214930 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B214930.png)

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide, also known as CTB, is a compound that has gained attention for its potential use as a research tool in neuroscience. CTB is a fluorescent tracer that can be used to label and track neural pathways in vitro and in vivo. In

Wirkmechanismus

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is taken up by neurons and transported along axons to their target regions. The mechanism of transport is thought to involve binding to gangliosides on the axonal membrane and subsequent endocytosis. Once N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is transported to its target region, it can be visualized using fluorescence microscopy.

Biochemical and Physiological Effects

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is generally considered to be non-toxic and does not have significant biochemical or physiological effects when used as a tracer. However, it is important to note that the injection of any substance into the brain can cause some degree of tissue damage or inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is its high specificity for labeling neural pathways. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide can be injected into a specific brain region and traced to its target areas with high precision. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is also relatively easy to use and can be visualized using standard fluorescence microscopy techniques. However, there are some limitations to the use of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide. For example, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is not suitable for long-term tracing studies, as it is rapidly transported along axons and can be diluted over time. Additionally, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is not suitable for use in living animals, as it cannot cross the blood-brain barrier.

Zukünftige Richtungen

There are several potential future directions for the use of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide in neuroscience research. One area of interest is the development of new imaging techniques that can be used to visualize N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide in vivo. Another area of interest is the use of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide in combination with other tracers or imaging modalities to study complex neural circuits. Finally, there is potential for the development of new derivatives of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide that can be used for specific applications, such as the targeting of specific cell types or the visualization of synaptic activity.

Synthesemethoden

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide involves several steps, including the preparation of the key intermediate, 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid, and the coupling of this intermediate with 3-methylbenzoyl chloride. The final product is obtained through purification and isolation steps. The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide has been described in detail in the literature and can be carried out in a laboratory setting with standard equipment and reagents.

Wissenschaftliche Forschungsanwendungen

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide has been widely used as a tracer in neuroscience research. It has been shown to be an effective tool for labeling and tracking neural pathways in a variety of species, including rodents, primates, and humans. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide can be injected into specific brain regions and traced to their target areas, allowing researchers to map neural circuits and study the connectivity of different brain regions. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide has also been used to study the effects of brain injury and disease on neural pathways.

Eigenschaften

Produktname |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide |

|---|---|

Molekularformel |

C16H14N2OS |

Molekulargewicht |

282.4 g/mol |

IUPAC-Name |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide |

InChI |

InChI=1S/C16H14N2OS/c1-10-4-2-5-11(8-10)15(19)18-16-13(9-17)12-6-3-7-14(12)20-16/h2,4-5,8H,3,6-7H2,1H3,(H,18,19) |

InChI-Schlüssel |

YDPCFQBXFXDBIO-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |

Kanonische SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzamide](/img/structure/B214847.png)

![4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether](/img/structure/B214848.png)

![1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole](/img/structure/B214849.png)

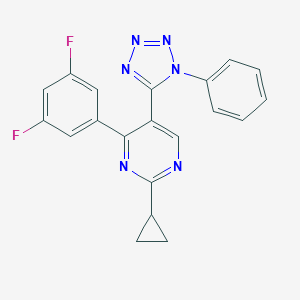

![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole](/img/structure/B214850.png)

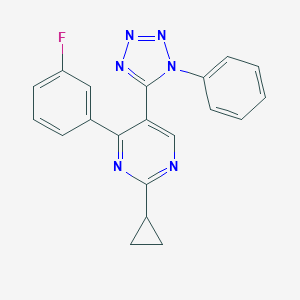

![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214852.png)

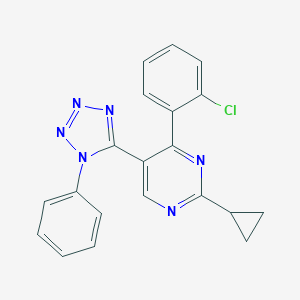

![4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214856.png)

![Dimethyl 4-[2-chloro-2-(4-fluorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B214862.png)

![1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole](/img/structure/B214863.png)

![5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214864.png)

![1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B214866.png)